molecular formula C11H21NO3P- B14546504 2-Ethylhexyl (2-cyanoethyl)phosphonate CAS No. 62277-79-6

2-Ethylhexyl (2-cyanoethyl)phosphonate

Cat. No.: B14546504
CAS No.: 62277-79-6
M. Wt: 246.26 g/mol
InChI Key: YTHQZFHWGDGKOR-UHFFFAOYSA-M
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Description

2-Ethylhexyl (2-cyanoethyl)phosphonate is an organophosphorus compound with the molecular formula C11H22NO3P It is a phosphonate ester that contains both an ethylhexyl group and a cyanoethyl group attached to the phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylhexyl (2-cyanoethyl)phosphonate typically involves the reaction of 2-ethylhexanol with 2-cyanoethylphosphonic dichloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is then subjected to purification steps, including distillation and recrystallization, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl (2-cyanoethyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ethylhexyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under mild conditions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Aminoethyl phosphonates.

    Substitution: Various alkyl or aryl phosphonates.

Scientific Research Applications

2-Ethylhexyl (2-cyanoethyl)phosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of C-P bonds.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with metal ions.

    Industry: Utilized as a flame retardant and plasticizer in polymer production.

Mechanism of Action

The mechanism of action of 2-Ethylhexyl (2-cyanoethyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The cyano group can participate in nucleophilic addition reactions, while the phosphonate group can chelate metal ions, affecting various biochemical pathways. These interactions can lead to changes in cellular processes, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (2-cyanoethyl)phosphonate
  • 2-Ethylhexyl (2-ethylhexyl)phosphonate
  • 2-Ethylhexyl diphenyl phosphate

Uniqueness

2-Ethylhexyl (2-cyanoethyl)phosphonate is unique due to the presence of both the ethylhexyl and cyanoethyl groups, which confer distinct chemical properties. The cyano group enhances its reactivity in nucleophilic addition reactions, while the ethylhexyl group provides hydrophobic characteristics, making it suitable for applications in non-polar environments.

Properties

CAS No.

62277-79-6

Molecular Formula

C11H21NO3P-

Molecular Weight

246.26 g/mol

IUPAC Name

2-cyanoethyl(2-ethylhexoxy)phosphinate

InChI

InChI=1S/C11H22NO3P/c1-3-5-7-11(4-2)10-15-16(13,14)9-6-8-12/h11H,3-7,9-10H2,1-2H3,(H,13,14)/p-1

InChI Key

YTHQZFHWGDGKOR-UHFFFAOYSA-M

Canonical SMILES

CCCCC(CC)COP(=O)(CCC#N)[O-]

Origin of Product

United States

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